molecular formula C20H21N3O3 B14953602 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide

Cat. No.: B14953602
M. Wt: 351.4 g/mol
InChI Key: OFHLBLYTYXHKBO-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide is a synthetic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions using methanesulfonic acid in methanol . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents tailored for large-scale production is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxybenzyl)acetamide is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other indole derivatives. Its methoxybenzyl group, for example, may enhance its solubility and bioavailability.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H21N3O3/c1-14(24)22-17-7-5-8-18-16(17)10-11-23(18)13-20(25)21-12-15-6-3-4-9-19(15)26-2/h3-11H,12-13H2,1-2H3,(H,21,25)(H,22,24)

InChI Key

OFHLBLYTYXHKBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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